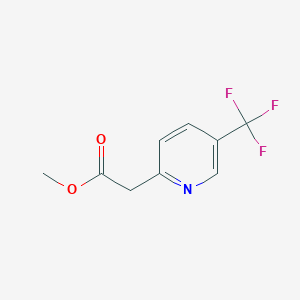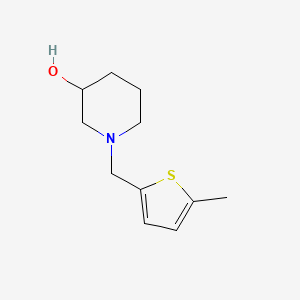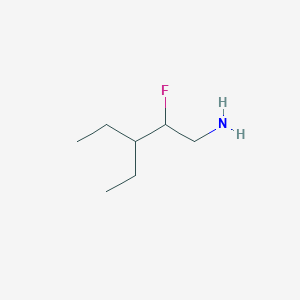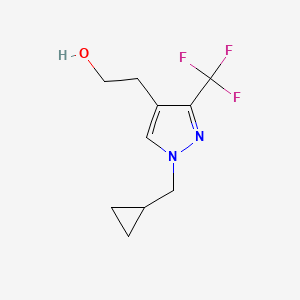
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1810715-04-8 . It has a molecular weight of 219.16 . The IUPAC name for this compound is methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate . .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO2/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12/h2-3,5H,4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Building Blocks for Heterocyclic Compounds : Methyl (5-oxopyrazol-3-yl)acetate has been used in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, serving as a building block for heterocyclic compounds (Prezent et al., 2016).
- One-Pot Synthesis Applications : It's also involved in one-pot synthesis processes. For instance, 5-Methyl-2-(pyridin-3-yl)-4,5-dihydrooxazole and its analogs undergo lactonization to provide tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones, showing the compound's utility in efficient synthesis methods (Gómez-García et al., 2016).
Structural and Molecular Studies
- Crystal Structure Characterization : The compound has been characterized by various spectroscopic techniques including NMR, IR, MS, and X-ray crystallography, which help in understanding its molecular structure and interactions (Mao et al., 2015).
Applications in Synthesizing Novel Compounds
- Synthesis of Pyridine and Pyrimidine Derivatives : The compound has been utilized in the synthesis of pyridine and pyrimidine derivatives. This is significant for developing new chemical entities which could have potential applications in pharmaceuticals and agrochemicals (Morgentin et al., 2009).
- Formation of Pyridylthiazoles : Its derivatives have been studied for their luminescent properties, making them potentially useful in the development of new materials for sensing and laser applications (Grummt et al., 2007).
Molecular Fragment Assembly
- Creation of Indolizine Skeletons : Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate derivatives have been used in the oxidative cross-coupling/cyclization process to assemble diverse 3-(pyridin-2-yl)indolizines. This showcases its role in advanced synthetic chemistry for creating complex molecular structures (Wu et al., 2017).
Potential Applications in Organic Electronics
- Electrophosphorescence : The compound's derivatives have been explored in the context of electrophosphorescence, particularly in the synthesis of iridium complexes, indicating its potential use in developing new materials for organic electronics and display technologies (Zhang et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNPXRRCVOQOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)

![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)
![Methyl 8-amino-3-tetrahydro-2-furanyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474056.png)
![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)



![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)

![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)